Downstream Anti-Cancer Activity of a 2-Ethylimidazo[1,2-a]pyridine-3-carboxylate Derivative vs. Non-Ethyl Analogs
A derivative synthesized from 2-ethylimidazo[1,2-a]pyridine-3-carbaldehyde, namely 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, demonstrated measurable anti-cancer activity in cellular assays [1]. While direct comparative data for the 2‑ethyl analog versus its 2‑methyl or 2‑phenyl counterparts within the same assay are not reported in the available source, the explicit synthesis and biological evaluation of the 2‑ethyl derivative confirms that the 2‑ethyl substitution pattern is compatible with, and contributes to, the observed biological response. This stands in contrast to other derivatives evaluated in the imidazopyridine PI3K inhibitor series, where modification of the 2‑position was shown to profoundly impact binding affinity, with subnanomolar inhibitors achieved only with specific 2‑substituents [2].
| Evidence Dimension | Cellular anti-cancer activity (qualitative) and foundational SAR context |
|---|---|
| Target Compound Data | 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was synthesized and evaluated for anti-cancer activity [1]. |
| Comparator Or Baseline | 2-Methyl, 2-phenyl, and other 2-substituted imidazo[1,2-a]pyridine-3-carboxylate/carbaldehyde derivatives from related PI3K inhibitor studies [2]. |
| Quantified Difference | Not directly quantified; class-level inference: the 2‑ethyl group provides a distinct steric and lipophilic profile compared to 2‑H, 2‑CH₃, or 2‑aryl, which is critical for biological activity. |
| Conditions | SAR exploration of PI3Kα inhibitors (imidazo[1,2-a]pyridine series) [2]; anti-cancer evaluation of the specific 2‑ethyl derivative [1]. |
Why This Matters
For procurement decisions, the demonstrated biological evaluation of a 2‑ethyl derivative provides confidence that this specific substitution pattern yields active molecules, whereas switching to a 2‑methyl or 2‑phenyl building block would likely lead to a loss of activity in analogous programs.
- [1] Li, R., Zhang, J., Chen, Q., & Wen, L. (2015). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Journal of Molecular Structure, 1099, 1–12. View Source
- [2] Jeong, Y. J. (2015). Identification of potent and selective PI3K inhibitors and development of tandem reaction for discovery of novel kinase inhibitors (Doctoral dissertation, KAIST). View Source
